molecular formula C27H26FN5O2 B3405003 N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251682-62-8

N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No. B3405003
CAS RN: 1251682-62-8
M. Wt: 471.5
InChI Key: ZAUJWKGEWFCYKS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, an oxadiazole ring, and a fluorophenyl group. The presence of these groups suggests that the compound could have interesting biological activities. The oxadiazole ring, in particular, is a heterocyclic compound that is often found in various pharmaceuticals .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The oxadiazole ring is generally stable but can participate in electrophilic substitution reactions. The piperidine ring can act as a base and nucleophile, participating in reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and stability. These properties are influenced by the functional groups present in the compound. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, affecting its solubility in organic solvents .

Safety and Hazards

The safety and hazards of a compound are determined by its reactivity and biological activity. Compounds containing a fluorophenyl group can be potentially hazardous due to the high reactivity of the carbon-fluorine bond .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the presence of the oxadiazole and piperidine rings, which are common in pharmaceuticals, this compound could have potential applications in drug discovery .

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18(19-9-11-22(28)12-10-19)30-26(34)21-13-16-33(17-14-21)25-23(8-5-15-29-25)27-31-24(32-35-27)20-6-3-2-4-7-20/h2-12,15,18,21H,13-14,16-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUJWKGEWFCYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Reactant of Route 6
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

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